molecular formula C16H23N3OS B1225232 1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Cat. No. B1225232
M. Wt: 305.4 g/mol
InChI Key: CYMBSIAOCBGUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a member of thioureas.

Scientific Research Applications

Coordination Chemistry and Structure

1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea derivatives exhibit significant applications as ligands in coordination chemistry. The influence of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions plays a pivotal role in the coordination properties of these ligands. Transition metal complexes bearing these thiourea derivatives have shown promising applications due to their chemical versatility and the ability to determine detailed structural properties, presenting a promising interdisciplinary approach (Saeed, Flörke, & Erben, 2014).

Biological Applications

Thiourea and its derivatives, including the specified compound, are recognized for their versatility across various life-related fields, extending from medicinal applications to chemosensor uses. These compounds, when coordinated with selected metals (Cu, Ag, Au), have demonstrated enhanced activities in pharmaceutical chemistry. Furthermore, due to their biological activity, thiourea derivatives are also employed as chemosensors, aiding in the detection of anions and cations in environmental and biological samples (Khan, Khan, Gul, & Muhammad, 2020).

Detection and Analysis Applications

Chemosensors for Detection of Analytes

Thiourea derivatives are pivotal in the development of chemosensors due to their ability to establish inter- and intramolecular hydrogen bonding. This makes them effective for detecting various environmental pollutants. Recent advances highlight their use as highly sensitive, selective, and simple fluorimetric (turn-off and turn-on) and colorimetric chemosensors. These are utilized for the detection and determination of different types of anions and neutral analytes in biological, environmental, and agricultural samples (Al-Saidi & Khan, 2022).

Gold Leaching in Mining

Despite the instability of thiourea as a reagent, its potential to overcome the limitations of cyanide in gold extraction processes is significant. The operational conditions, chemistry, limitations, and environmental impacts of using thiourea for gold recovery are areas of active research. With controlled conditions like pH, potential, oxidant dosage, and temperature, gold thiourea species can be solubilized and recovered from the leach solution through various methods (Borda & Torres, 2022).

properties

Product Name

1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

InChI

InChI=1S/C16H23N3OS/c1-12-6-3-7-13(2)15(12)18-16(21)17-9-5-11-19-10-4-8-14(19)20/h3,6-7H,4-5,8-11H2,1-2H3,(H2,17,18,21)

InChI Key

CYMBSIAOCBGUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NCCCN2CCCC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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